1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone
Description
1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone (referred to as MK47/RTC536 in and ) is a synthetic arylpiperazine derivative. Its structure features:
- Thiophene ring: A 2-thienyl group at the ethanone position.
- Piperazine core: Substituted with a 3-(trifluoromethyl)phenyl group.
- Ethanone backbone: Functionalized with the thiophene and piperazine moieties.
This compound was synthesized via coupling of 1-(4-(trifluoromethyl)phenyl)piperazine and 2-(thiophen-2-yl)acetic acid using HOBt, TBTU, and triethylamine in DMF, yielding 82% after purification .
Properties
IUPAC Name |
1-thiophen-2-yl-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2OS/c18-17(19,20)13-3-1-4-14(11-13)22-8-6-21(7-9-22)12-15(23)16-5-2-10-24-16/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFIASESTVCBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings.
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups enable the development of novel derivatives that may exhibit enhanced properties or activities.
Biology
1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone has been investigated for its potential biological activities:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, offering insights into its use as an anti-inflammatory agent.
- Receptor Binding : The compound's interaction with various receptors indicates potential applications in pharmacology, particularly in drug development targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows it to be tailored for various applications in materials science and pharmaceuticals.
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit inflammatory cytokines such as TNF-α and COX enzymes, crucial mediators in the inflammatory response.
Analgesic Properties
Evidence suggests that this compound possesses analgesic effects comparable to established analgesics like diclofenac sodium. Animal model studies have demonstrated significant pain relief associated with its administration.
Study 1: Anti-inflammatory Evaluation
In a study assessing the anti-inflammatory effects of related compounds, it was found that at a concentration of 1 mM, tested compounds exhibited over 90% inhibition of edema formation compared to control groups. This highlights their potential as effective anti-inflammatory agents.
Study 2: Analgesic Activity Assessment
Another investigation evaluated the analgesic effects using animal models. Results indicated significant pain relief comparable to standard treatments, suggesting utility in pain management therapies.
Study 3: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed effective inhibition of enzymes linked to inflammatory pathways. The IC50 values for these interactions were comparable to leading pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Divergences and Implications
Thiophene vs. Thiophene-containing compounds often exhibit improved blood-brain barrier penetration . UDO’s pyridinyl moiety may confer stronger hydrogen-bonding interactions with enzymes like CYP51, explaining its antiparasitic efficacy .
Trifluoromethyl Positioning :
- MK47’s 3-(trifluoromethyl)phenyl substituent differs from UDO’s 4-(trifluoromethyl)phenyl group. Meta-substitution may alter steric interactions with target receptors compared to para-substituted analogs .
Backbone Modifications: MK45’s butan-1-one chain (vs. ethanone in MK47) increases molecular flexibility, which could affect binding kinetics .
Pharmacological Potential (Inferred from Analogs)
- Antiparasitic Activity: UDO and UDD () inhibit CYP51, a target in Chagas disease.
- CNS Targets : Arylpiperazines like MK47 are often dopamine or serotonin receptor ligands. The thiophene group may modulate selectivity for 5-HT₁A or D₂ receptors compared to chlorophenyl analogs () .
Biological Activity
1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone, also known by its CAS number 478043-81-1, is a complex organic compound characterized by a thienyl group, a trifluoromethylphenyl group, and a piperazino group. Its molecular formula is C17H17F3N2OS, with a molar mass of 354.39 g/mol. This compound has garnered attention in various fields of research due to its unique structure and potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may influence various signaling pathways, leading to diverse biological effects.
Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds demonstrate inhibition of inflammatory cytokines such as TNF-α and COX enzymes, which are critical in the inflammatory response .
Analgesic Effects
In addition to anti-inflammatory activity, there is evidence suggesting analgesic properties associated with this compound. Compounds in the same structural family have shown potent and long-lasting analgesic effects comparable to established analgesics like diclofenac sodium .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-(trifluoromethyl)phenyl)piperazine | Structure | Similar analgesic and anti-inflammatory properties |
| 1-(4-methoxyphenyl)piperazine | Structure | Lesser anti-inflammatory activity compared to trifluoromethyl variants |
Study 1: Anti-inflammatory Evaluation
A study conducted on a series of compounds similar to this compound revealed that at a concentration of 1 mM, the tested compounds exhibited over 90% inhibition in edema formation compared to control groups. This highlights their potential as effective anti-inflammatory agents .
Study 2: Analgesic Activity Assessment
In another investigation, the compound was evaluated for its analgesic effects using animal models. Results indicated significant pain relief comparable to standard treatments, suggesting its utility in pain management therapies .
Study 3: Enzyme Interaction Studies
Research focusing on enzyme interactions revealed that the compound effectively inhibits certain enzymes linked to inflammatory pathways. The IC50 values for these interactions were comparable to those of leading pharmaceutical agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
